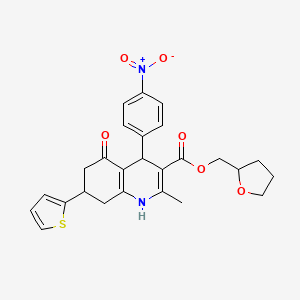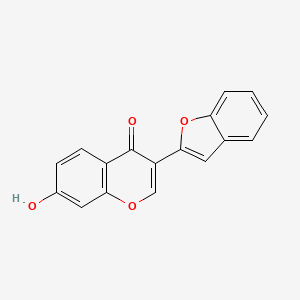![molecular formula C18H18BrNO B3983665 1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B3983665.png)
1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one
説明
1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one, also known as URB597, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, which has been shown to have a range of physiological and biochemical effects.
作用機序
1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one works by selectively inhibiting FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which has been shown to have a range of physiological and biochemical effects. Anandamide is known to have a role in pain modulation, mood regulation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of anandamide in the body, which has been linked to pain relief, mood regulation, and inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has a number of advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which means that it has a specific target and is less likely to have off-target effects. This compound is also relatively non-toxic and has a good safety profile. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects. This compound is also relatively expensive compared to other compounds used in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on 1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in animal models, and there is potential for it to be developed as a therapeutic agent for these conditions. Another area of interest is the potential for this compound to be used in combination with other compounds to enhance its effects. For example, it has been shown to have synergistic effects with the opioid analgesic morphine in animal models. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved efficacy or safety profiles.
科学的研究の応用
1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been studied extensively for its potential therapeutic applications in a range of medical conditions. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-13-3-5-15(6-4-13)12-20-14(2)11-18(21)16-7-9-17(19)10-8-16/h3-11,20H,12H2,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAINUBDTHATBDY-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)C2=CC=C(C=C2)Br)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



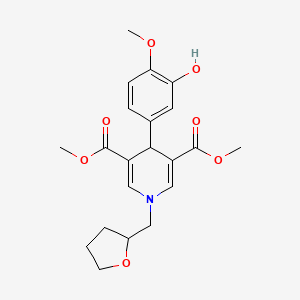
acetate](/img/structure/B3983586.png)

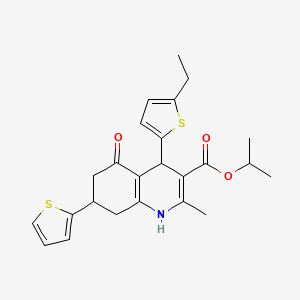
![6-(4-ethoxyphenyl)-8-phenyl-3,4a,7a,8-tetrahydropyrrolo[3',4':5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione](/img/structure/B3983612.png)

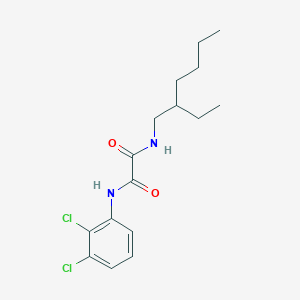


![1-[(3,5-dimethylphenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983650.png)
